奈达替尼

描述

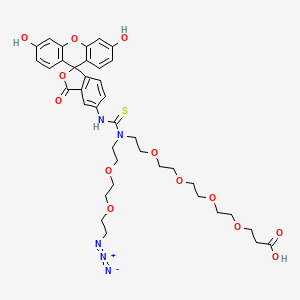

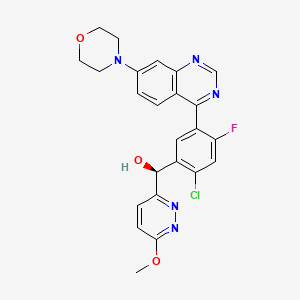

Nedisertib, also known as peposertib or M3814, is an orally available inhibitor of DNA-dependent protein kinase (DNA-PK). This compound has potential antineoplastic and chemo/radiosensitizing activities. Upon oral administration, nedisertib binds to and inhibits the activity of DNA-PK, which plays a key role in repairing DNA double-strand breaks via the DNA nonhomologous end joining pathway .

科学研究应用

Nedisertib has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study DNA repair mechanisms and the role of DNA-PK in cellular processes.

Biology: Nedisertib is used to investigate the effects of DNA-PK inhibition on cell proliferation, apoptosis, and DNA damage response.

作用机制

Nedisertib exerts its effects by binding to and inhibiting the activity of DNA-PK, a serine/threonine kinase involved in the repair of DNA double-strand breaks. By inhibiting DNA-PK, nedisertib prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. This mechanism makes it particularly effective in combination with DNA-damaging agents such as chemotherapy and radiotherapy .

安全和危害

Nedisertib is considered toxic and can be irritating to the skin and eyes . It has potential risks of serious damage to health by prolonged exposure, impaired fertility, and harm to unborn children . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Nedisertib is currently under phase 2 clinical trials for the treatment of advanced solid tumors . It has been investigated in 11 clinical trials, of which 11 are open . The diseases being investigated in Nedisertib clinical trials include malignant solid tumor, acute myeloid leukemia, and cholangiocarcinoma . The future of Nedisertib will depend on the results of these ongoing trials and subsequent regulatory approval.

准备方法

The synthesis of nedisertib involves several steps, starting with the preparation of the core structureThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial production methods for nedisertib are designed to scale up the laboratory synthesis while maintaining the quality and yield of the compound. These methods may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility .

化学反应分析

Nedisertib undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nedisertib may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

相似化合物的比较

Nedisertib is unique among DNA-PK inhibitors due to its high potency and selectivity. Similar compounds include:

Olaparib: A PARP inhibitor used in the treatment of ovarian and breast cancers.

Talazoparib: Another PARP inhibitor with similar applications.

Berzosertib: An ATR inhibitor used in combination with other DNA-damaging agents.

Compared to these compounds, nedisertib offers a distinct advantage in its ability to selectively inhibit DNA-PK, making it a valuable tool in cancer research and therapy .

属性

IUPAC Name |

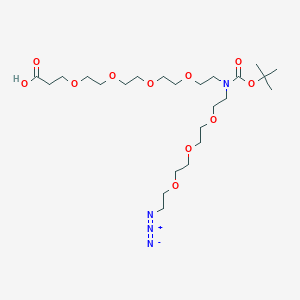

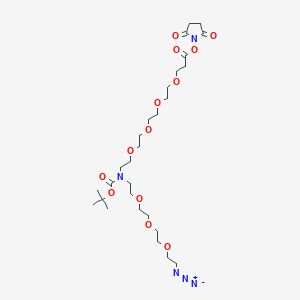

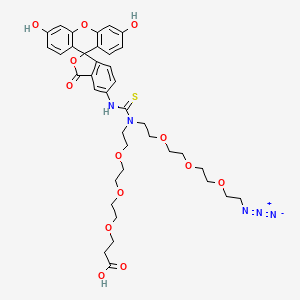

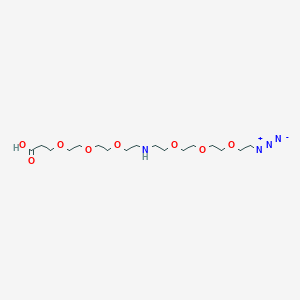

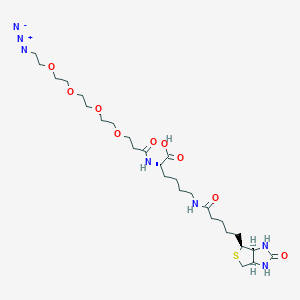

(S)-[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN5O3/c1-33-22-5-4-20(29-30-22)24(32)16-11-17(19(26)12-18(16)25)23-15-3-2-14(10-21(15)27-13-28-23)31-6-8-34-9-7-31/h2-5,10-13,24,32H,6-9H2,1H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXJLUYGFNTAL-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NN=C(C=C1)[C@H](C2=C(C=C(C(=C2)C3=NC=NC4=C3C=CC(=C4)N5CCOCC5)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1637542-33-6 | |

| Record name | Nedisertib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637542336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nedisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEPOSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN429E725A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。